5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one, more commonly referred to as BCDN, is a synthetic compound with a wide range of applications in the scientific community. It is a heterocyclic compound, meaning it contains two or more different elements in its ring structure. BCDN is used in many scientific fields, including organic synthesis, drug discovery, and materials science.
Scientific Research Applications
Synthesis of Polycyclic Hydrocarbons
Research by Gilchrist and Summersell (1988) outlines the synthesis of chrysenes and other fused phenanthrenes via a palladium(0) coupling and electrocyclic ring closure sequence starting from 2-bromo-1-vinyl-3,4-dihydronaphthalene. This method demonstrates the potential for creating complex polycyclic structures, which could be relevant for the synthesis of materials or molecules with similar backbones to 5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one (Gilchrist & Summersell, 1988).
Preparation of Substituted Chromenes
A study by Gabbutt et al. (1994) on the facile synthesis of 4-bromo-2H-chromenes and 2H-thiochromenes from corresponding ketones illustrates the potential for bromo-substituted compounds to undergo transformations leading to novel heterocyclic structures. This research may hint at the reactivity and applications of bromo- and chloro-substituted dihydronaphthalenes in synthesizing heterocyclic compounds (Gabbutt et al., 1994).
Antimicrobial and Antioxidant Activities
Research conducted by Gupta and Chaudhary (2013) on the synthesis of (E)-3-amino-2-(E)-(3,4-dihydronaphthalen-1-(2H)-ylidene)hydrazono)thiazolidin-4-ones from 3,4-dihydro-2H-naphthalen-1-ones reveals potential biological activities, including antimicrobial properties. This suggests that structurally related compounds might also possess bioactive properties, opening avenues for pharmaceutical applications (Gupta & Chaudhary, 2013).
Electrophilic Substitution and Cyclization
Clarke, Gregory, and Scrowston (1973) detailed the preparation of naphtho[1,2-b]thiophen from 3,4-dihydronaphthalen-1(2H)-one through a series of reactions including bromination and cyclization. This study underscores the versatility of dihydronaphthalenones in synthesizing condensed aromatic systems, potentially applicable to the synthesis and functionalization of this compound (Clarke et al., 1973).
Halogen Bonding and Structural Analysis
Research by Gouda et al. (2022) on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide explores the competition between hydrogen, stacking, and halogen bonding. This highlights the significance of detailed structural analysis and noncovalent interactions in understanding the properties of complex organic molecules, which could be relevant for analyzing the structure and reactivity of halogen-substituted dihydronaphthalenes (Gouda et al., 2022).
properties
IUPAC Name |
5-bromo-6-chloro-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFHSLYCFBLZNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2Br)Cl)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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